molecular formula C9H16N2O5 B13919861 (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid

(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid

Cat. No.: B13919861
M. Wt: 232.23 g/mol
InChI Key: JVTWONPGZQKRTM-ZJLYAJKPSA-N
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Description

(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its bicyclic structure, which includes a pyrrolo[1,2-a]pyrazine ring system fused with an oxalic acid moiety. The stereochemistry of the compound is defined by the (7R,8aR) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the oxalic acid moiety is usually accomplished via esterification or amidation reactions under controlled conditions. The stereochemistry is carefully controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and reproducibility. Advanced techniques like automated synthesis and real-time monitoring may be employed to enhance production scalability and quality control.

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary research suggests that it may have anti-inflammatory, antimicrobial, or anticancer properties. Further studies are needed to fully understand its pharmacological effects and potential clinical applications.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it may serve as a precursor for the synthesis of high-value chemicals and intermediates.

Mechanism of Action

The mechanism of action of (7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.

    Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.

    Proteins: The compound can bind to various proteins, affecting their structure and function, and ultimately altering biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different substituents or functional groups.

    Oxalic Acid Derivatives: Compounds containing the oxalic acid moiety but with different attached groups or ring systems.

Uniqueness

(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid stands out due to its specific stereochemistry and the combination of the pyrrolo[1,2-a]pyrazine ring with the oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid

InChI

InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m1./s1

InChI Key

JVTWONPGZQKRTM-ZJLYAJKPSA-N

Isomeric SMILES

C1CN2C[C@@H](C[C@@H]2CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

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